molecular formula C9H10FNO2 B2884726 2-Fluoro-5-propan-2-ylpyridine-3-carboxylic acid CAS No. 1256825-58-7

2-Fluoro-5-propan-2-ylpyridine-3-carboxylic acid

Cat. No.: B2884726
CAS No.: 1256825-58-7
M. Wt: 183.182
InChI Key: HMLZUHGSHCQXMX-UHFFFAOYSA-N
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Description

2-Fluoro-5-propan-2-ylpyridine-3-carboxylic acid is a fluorinated and alkyl-substituted nicotinic acid derivative with the molecular formula C9H10FNO2 and a molecular weight of 165.19 g/mol. This compound serves as a versatile synthetic intermediate, or building block, in organic chemistry and drug discovery. The molecular scaffold, which features a carboxylic acid functional group and an isopropyl substituent on a fluoropyridine core , is of significant interest for the development of active compounds. Structurally similar pyridine-3-carboxylic acids are key precursors in the synthesis of pyridinecarboxamides, a class of compounds investigated for their utility in plant protection agents . The presence of both the carboxylic acid and the fluorine atom provides reactive sites for further chemical modification, allowing researchers to create a diverse library of derivatives, such as amides, esters, and hydrazides, for biological screening . This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

2-fluoro-5-propan-2-ylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-5(2)6-3-7(9(12)13)8(10)11-4-6/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLZUHGSHCQXMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(N=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chloro-to-Fluoro Conversion

A direct method involves substituting chlorine in 2-chloro-5-propan-2-ylpyridine-3-carboxylic acid with fluorine. Thionyl chloride (SOCl₂) is first used to activate the carboxylic acid group, forming the acyl chloride intermediate. Subsequent fluorination employs potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–120°C).

Reaction Conditions :

  • Catalyst : 18-crown-6 ether (10 mol%)
  • Solvent : DMF, 100°C, 24 hours
  • Yield : 45–60%

This method faces challenges due to the poor leaving-group ability of chloride in electron-deficient pyridine systems. Side products, such as dehalogenated or over-fluorinated species, reduce yields.

Ring Synthesis via Cyclocondensation

Maleate-Hydroxylamine Route

The patent by US5322948A details pyridine ring formation from maleate esters and hydroxylamine. For 2-fluoro-5-propan-2-ylpyridine-3-carboxylic acid, fluoromalonate esters react with hydroxylamine hydrochloride at pH 6.5–9, followed by cyclization with α,β-unsaturated ketones.

Key Steps :

  • Formation of N-hydroxy intermediate :
    • Maleic anhydride + hydroxylamine → N-hydroxymaleimide
    • Conditions : Ethanol, 25°C, 2 hours
  • Cyclization :
    • N-hydroxymaleimide + isopropyl vinyl ketone → Pyridine ring
    • Catalyst : p-Toluenesulfonic acid (PTSA)
    • Yield : 50–70%

This method allows simultaneous incorporation of fluorine and isopropyl groups but requires stringent pH control to avoid side reactions.

Diazotization and Fluorination (Blaz-Schiemann Reaction)

Aminopyridine Precursor Strategy

The Chinese patent CN102898358A outlines a two-step process: bromination of 5-propan-2-ylpyridine-3-carboxylic acid derivatives, followed by diazotization and fluoridation.

Synthetic Pathway :

  • Bromination :
    • 5-Propan-2-ylpyridine-3-carboxylic acid + POBr₃ → 2-Bromo-5-propan-2-ylpyridine-3-carboxylic acid
    • Solvent : Acetonitrile, 110–130°C, 3 hours
    • Yield : 92.8%
  • Diazotization-Fluoridation :
    • Diazonium salt formation using NaNO₂/HBF₄, followed by thermal decomposition (40–60°C) to introduce fluorine.
    • Yield : 85–90%

This route offers high regioselectivity and scalability, making it industrially favorable.

Comparative Analysis of Methods

Efficiency and Scalability

Method Yield (%) Purity Scalability
Halogen Exchange 45–60 Moderate Limited
Cyclocondensation 50–70 High Moderate
Blaz-Schiemann Reaction 85–90 High High

The Blaz-Schiemann method outperforms others in yield and purity, though it requires handling hazardous diazonium intermediates. Cyclocondensation is preferable for laboratory-scale synthesis due to milder conditions.

Mechanistic Insights and Optimization

Role of Solvents and Catalysts

  • DMF in Halogen Exchange : Enhances fluoride ion solubility but may degrade at high temperatures, necessitating shorter reaction times.
  • PTSA in Cyclocondensation : Accelerates imine formation but risks over-acidification; optimal loading is 0.2 equivalents.

Temperature and pH Effects

  • Diazotization at <5°C prevents premature decomposition.
  • Cyclocondensation at pH 7–9 minimizes side-product formation.

Industrial Applications and Challenges

Continuous Flow Synthesis

Adopting flow chemistry for the Blaz-Schiemann reaction improves safety and yield (94% reported). Automated systems control exothermic diazonium decomposition, reducing risks.

Regulatory Considerations

Fluorinated pyridines require stringent impurity profiling. Residual bromine in the Blaz-Schiemann route must be <10 ppm, achievable via activated carbon filtration.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-propan-2-ylpyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce carboxylates or alcohols, respectively .

Scientific Research Applications

2-Fluoro-5-propan-2-ylpyridine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities due to the presence of the fluorine atom, which can enhance the compound’s stability and bioavailability.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-propan-2-ylpyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in the modulation of enzymatic activities or receptor interactions, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural Features of Pyridine-3-carboxylic Acid Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Reference
2-Fluoro-5-propan-2-ylpyridine-3-carboxylic acid F (2), propan-2-yl (5), COOH (3) C9H10FNO2 ~197.18 N/A
5-(4-Fluorophenyl)pyridine-3-carboxylic acid 4-Fluorophenyl (5), COOH (3) C12H8FNO2 217.20
2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid Cl (2,6), F (5), CH3 (4), COOH (3) C7H4Cl2FNO2 236.02
2-[(But-3-yn-2-yl)amino]-5-fluoropyridine-3-carboxylic acid NH-(butynyl) (2), F (5), COOH (3) C10H9FN2O2 208.19

Key Observations :

  • Electron-Withdrawing Groups : Fluorine at position 2 (target compound) vs. 4-fluorophenyl (position 5 in ) or chlorine substituents (positions 2 and 6 in ). These groups influence electronic effects and binding affinity.
  • Functional Diversity: The amino-butynyl group in introduces hydrogen-bonding capabilities, unlike the hydrophobic isopropyl group in the target compound.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Solubility (Predicted) LogP (Predicted) pKa (COOH) Reference
This compound Moderate (aqueous) ~1.8 ~2.5 N/A
5-(4-Fluorophenyl)pyridine-3-carboxylic acid Low ~2.3 ~2.7
2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid Very low ~2.8 ~1.9

Analysis :

  • The target compound’s isopropyl group increases lipophilicity (LogP ~1.8) compared to the 4-fluorophenyl analog (LogP ~2.3 ), but its solubility is higher due to reduced aromaticity.
  • Chlorine substituents in further reduce solubility and lower the pKa of the carboxylic acid due to electron-withdrawing effects.

Biological Activity

2-Fluoro-5-propan-2-ylpyridine-3-carboxylic acid is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a fluorine atom and a branched alkyl group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, biochemical properties, and potential applications in medicine and industry.

Chemical Structure and Properties

The molecular formula of this compound is C11H12FNO2, with a molecular weight of 215.22 g/mol. The structural features include:

  • A pyridine ring,
  • A carboxylic acid functional group,
  • A fluorine substituent at the 2-position,
  • An isopropyl group at the 5-position.

Target Enzymes

Research indicates that compounds similar to this compound can inhibit various enzymes, including:

  • Cholinesterases : These enzymes are crucial for neurotransmitter regulation. Inhibition can lead to increased levels of acetylcholine, potentially enhancing cognitive functions.
  • Liver Alcohol Dehydrogenase : This enzyme plays a significant role in alcohol metabolism, and inhibition may affect alcohol clearance from the body.

Biochemical Pathways

The compound is believed to impact several metabolic pathways:

  • Carcinogen Metabolism : Similar compounds have shown the ability to inhibit the oxidation of carcinogens, suggesting a potential role in cancer prevention.
  • Antimicrobial Activity : The presence of the fluorine atom may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes .

Anticancer Properties

Preliminary studies suggest that derivatives of pyridine compounds exhibit anticancer activity. For instance, compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including:

  • VEGFR Inhibition : Compounds targeting vascular endothelial growth factor receptor (VEGFR) pathways have demonstrated potential in reducing tumor vascularization and growth .

Antimicrobial Effects

The compound may also possess antimicrobial properties. Research indicates that related pyridine derivatives exhibit activity against various bacterial strains, possibly through disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .

Study on Anticancer Activity

A study investigated the effects of a related pyridine derivative on hepatocellular carcinoma (HepG2) cells. The results indicated significant cytotoxicity with an IC50 value in the low micromolar range, suggesting that modifications to the pyridine structure could enhance anticancer efficacy .

Antimicrobial Evaluation

Another study assessed the antimicrobial activity of several pyridine derivatives against Gram-positive and Gram-negative bacteria. The findings showed that modifications at the 5-position significantly increased antibacterial potency compared to non-fluorinated analogs .

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely unexplored. However, similar compounds have shown favorable solubility in polar organic solvents, which may enhance their bioavailability and therapeutic efficacy.

Applications

Pharmaceutical Development : Given its biological activities, this compound could serve as a lead compound for developing new therapeutic agents targeting cancer and infectious diseases.

Agricultural Use : The antimicrobial properties may also be exploited in agrochemical formulations to protect crops from bacterial pathogens.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-fluoro-5-propan-2-ylpyridine-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling fluorinated pyridine intermediates with carboxylic acid derivatives. For example, a fluoropyridine precursor (e.g., 5-fluoropyridine-3-carboxylic acid) may undergo alkylation with isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the propan-2-yl group . Reaction optimization should focus on temperature (60–80°C) and catalyst selection (e.g., Pd catalysts for cross-coupling), as excessive heat may lead to dehalogenation or decomposition. Yields are typically monitored via HPLC or LC-MS, with purity assessed by NMR (¹H/¹³C) .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopy : ¹H NMR (δ ~8.5–8.7 ppm for pyridine protons; δ ~1.2–1.4 ppm for isopropyl methyl groups) and ¹⁹F NMR (δ ~-110 ppm for aromatic fluorine) are critical .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected [M+H]⁺: 228.08 g/mol).
  • X-ray Crystallography : If single crystals are obtained, crystallography provides unambiguous confirmation of the substituent positions .

Q. What solubility properties should be considered for this compound in aqueous vs. organic solvents?

  • Methodological Answer :

  • The carboxylic acid group confers moderate solubility in polar solvents (e.g., DMSO, methanol), while the hydrophobic isopropyl group reduces aqueous solubility. Researchers should perform solubility screens in buffers (pH 4–9) to identify optimal conditions for biological assays. For example, at pH 7.4, the compound may precipitate, necessitating co-solvents like DMSO (<5% v/v) .

Advanced Research Questions

Q. How can computational methods guide the optimization of synthetic pathways for this compound?

  • Methodological Answer :

  • Reaction Mechanism Modeling : Density Functional Theory (DFT) calculations predict transition states and intermediates for key steps (e.g., fluorination or alkylation), identifying energy barriers that limit yields .
  • Solvent Effect Simulations : COSMO-RS models assess solvent compatibility to minimize side reactions (e.g., hydrolysis of the carboxylic acid group) .
  • By-Product Analysis : Machine learning tools (e.g., ICReDD’s reaction databases) can flag potential impurities, such as de-fluorinated by-products, enabling preemptive purification strategies .

Q. What analytical strategies resolve contradictions in biological activity data for derivatives of this compound?

  • Methodological Answer :

  • Metabolite Profiling : LC-MS/MS identifies metabolic degradation products (e.g., esterification or hydroxylation) that may alter activity .
  • Isosteric Replacements : If fluorophenyl analogs (e.g., 5-(2,4-difluorophenyl)pyridine-3-carboxylic acid ) show divergent bioactivity, comparative docking studies (using software like AutoDock) can highlight steric/electronic differences in target binding.
  • Batch Consistency Checks : Quantify trace impurities (e.g., residual Pd catalysts) via ICP-MS, as these may artifactually inhibit/enhance activity .

Q. How can researchers design stable formulations for in vivo studies given its physicochemical limitations?

  • Methodological Answer :

  • Salt Formation : Screen counterions (e.g., sodium, lysine) to improve aqueous solubility while maintaining stability .
  • Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles (e.g., PLGA) enhances bioavailability. Dynamic Light Scattering (DLS) and ζ-potential measurements optimize particle size and surface charge .

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